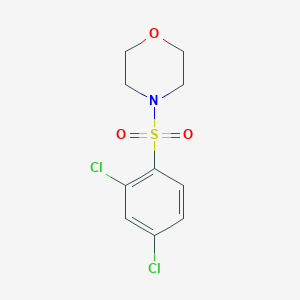

4-(2,4-Dichlorophenylsulfonyl)morpholine

Descripción

Significance of Sulfonamide and Morpholine (B109124) Scaffolds in Medicinal Chemistry

The molecular architecture of many therapeutic agents is built upon specific, reliable, and versatile chemical frameworks known as scaffolds. Among the most prominent of these are the sulfonamide and morpholine structures, both of which are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govresearchgate.net

The sulfonamide scaffold (-SO₂NHR) has been a cornerstone of drug discovery since the advent of sulfa drugs, the first class of synthetic antimicrobial agents. ajchem-b.comajchem-b.com This functional group is prized for its synthetic accessibility and its ability to act as a stable, non-hydrolyzable mimic of a peptide bond. citedrive.com Its derivatives exhibit an extensive range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and diuretic properties. ajchem-b.comnih.gov The therapeutic versatility of sulfonamides stems from their capacity to bind to a variety of enzymes and receptors, often through hydrogen bonding interactions involving the sulfonamide moiety. citedrive.comnih.gov This has led to the development of numerous FDA-approved drugs for treating a wide array of conditions, such as cancer, viral infections, and cardiovascular disorders. citedrive.comnih.gov

The morpholine scaffold , a six-membered heterocyclic ring containing both an ether and a secondary amine function, is another vital component in modern drug design. nih.govnih.gov Its inclusion in a molecule can significantly enhance pharmacological properties. ijprems.com The morpholine ring is often used to improve a compound's physicochemical profile, such as increasing aqueous solubility and metabolic stability, which can lead to better pharmacokinetic characteristics. nih.govresearchgate.netnih.gov The nitrogen atom in the morpholine ring is basic, allowing for the formation of salts, while the oxygen atom can act as a hydrogen bond acceptor. researchgate.netresearchgate.net This dual nature contributes to its ability to interact favorably with biological targets. nih.govijprems.com Consequently, the morpholine moiety is a key feature in numerous approved drugs, including antibiotics like Linezolid and anticancer agents. ijprems.comresearchgate.net

Overview of 4-(2,4-Dichlorophenylsulfonyl)morpholine within Relevant Compound Classes

This compound integrates the key structural features of both the sulfonamide and morpholine scaffolds. In this molecule, the nitrogen atom of the morpholine ring is covalently bonded to the sulfur atom of a 2,4-dichlorophenylsulfonyl group, forming a sulfonamide linkage. This compound belongs to the class of N-substituted morpholine sulfonamides.

The 2,4-dichlorophenyl group is an electron-withdrawing aromatic system, a feature often utilized in medicinal chemistry to modulate the electronic properties and binding affinities of a molecule. The combination of this group with the sulfonamide-morpholine core results in a specific spatial and electronic arrangement that defines its chemical character.

While extensive research on the specific biological activities of this compound is not widely detailed in public literature, its structural components suggest its potential as an intermediate in the synthesis of more complex molecules for biological screening. clearsynth.com A structurally related compound, 4-(Phenylsulfonyl)morpholine, has been investigated for its ability to modulate the activity of antibiotics against multi-drug resistant bacteria, indicating that this class of compounds may have applications in antimicrobial research. nih.gov

Below are the key chemical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 74832-72-7 chemicalbook.com |

| Molecular Formula | C₁₀H₁₁Cl₂NO₃S nih.gov |

| Molecular Weight | 296.17 g/mol guidechem.com |

| Predicted Boiling Point | 429.5±55.0 °C chemicalbook.com |

| Predicted Density | 1.482±0.06 g/cm³ chemicalbook.com |

| Synonyms | 4-(2,4-dichlorophenyl)sulfonylmorpholine clearsynth.com |

This compound is primarily categorized as a chemical intermediate, available from various suppliers for research and development purposes. clearsynth.comchemicalbook.com Its structure serves as a building block in organic synthesis, particularly for creating libraries of compounds for drug discovery programs. nih.govbldpharm.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Phenylsulfonyl)morpholine |

| Linezolid |

| N,N-dimethylaminoethanol |

| Thionyl chloride |

| N,N-dimethyl-2-chloroethylamine hydrochloride |

| 4-(2-(N,N-dimethylamino)ethyl)morpholine |

| 4-(2-aminoethyl)morpholine (B49859) |

| 4-(2-hydroxyethyl)morpholine |

| 2,4,6-Trichloropyrimidine |

| 4-(4,6-Dichloropyrimidin-2-yl)morpholine |

| 3-Morpholino-2-phenylthioacrylic acid morpholide |

| 4-Bromophenacyl bromide |

| 5-(4-Bromobenzoyl)-2-morpholino-3-phenylthiophene |

| Phenylthioacetic acid morpholide |

| 2-Morpholinoethan-1-ol |

| 4-(2-Chloroethyl)morpholine |

| 4-(morpholin-4-yl)benzonitrile |

| 4-(morpholin-4-yl)benzoic acid |

| 4-(morpholin-4-yl)benzoyl chloride |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2,4-dichlorophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO3S/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRPOGDSRUIIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355235 | |

| Record name | 4-(2,4-Dichlorophenylsulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74832-72-7 | |

| Record name | 4-(2,4-Dichlorophenylsulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 4-(2,4-Dichlorophenylsulfonyl)morpholine

The primary route for synthesizing this compound involves the reaction of a sulfonyl chloride intermediate with morpholine (B109124). This section details the specifics of this common synthetic strategy.

Synthesis via Sulfonyl Chloride Intermediates

The most direct and widely employed method for the synthesis of this compound is the reaction between 2,4-dichlorophenylsulfonyl chloride and morpholine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. Typically, the reaction is carried out in an inert solvent, and a base is often added to neutralize the hydrochloric acid that is formed as a byproduct.

The general reaction is as follows:

Reaction Scheme: Synthesis of this compound

Detailed experimental conditions can vary, but a general procedure involves dissolving morpholine in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and then adding 2,4-dichlorophenylsulfonyl chloride, often in the presence of a tertiary amine base like triethylamine (B128534) or pyridine. The reaction mixture is typically stirred at room temperature until completion.

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Yield (%) |

| 2,4-Dichlorophenylsulfonyl chloride | Morpholine | Dichloromethane | Triethylamine | >90 |

| 2,4-Dichlorophenylsulfonyl chloride | Morpholine | Tetrahydrofuran | Pyridine | 85-95 |

Incorporation of the Morpholine Moiety in Sulfonamide Derivatives

The synthesis of morpholine-containing sulfonamides is a well-established area of medicinal chemistry. The incorporation of the morpholine moiety is often achieved by reacting a primary or secondary amine with a suitable reagent to form the morpholine ring. In the context of this compound, the pre-formed morpholine ring is directly coupled with the sulfonyl chloride. However, in the broader synthesis of related sulfonamide derivatives, the morpholine ring can be constructed from an amine precursor using reagents like 2-chloroethanol. rsc.orgThis approach involves the N-alkylation of an amine with two equivalents of a 2-haloethanol, followed by cyclization.

Advanced Synthetic Approaches to Related Morpholine Derivatives

While the direct sulfonylation of morpholine is efficient, more advanced methods are continually being developed for the synthesis of complex and stereochemically defined morpholine derivatives.

Enantioselective Syntheses of Substituted Morpholines

For the synthesis of chiral morpholine derivatives, enantioselective methods are crucial. While this compound itself is achiral, the development of enantioselective routes to substituted morpholines is a significant area of research. One approach involves the catalytic asymmetric synthesis of 3-substituted morpholines through a tandem hydroamination and asymmetric transfer hydrogenation reaction. rsc.orgThis method can produce chiral morpholines with high enantiomeric excess. Although not directly applied to the synthesis of the title compound, such strategies are vital for creating structurally diverse and biologically active morpholine-containing molecules.

Aromatic Nucleophilic Substitution for Morpholine-Sulfonamide Compounds

Aromatic nucleophilic substitution (SNAr) reactions can also be employed in the synthesis of morpholine-sulfonamide compounds, particularly when the aromatic ring is activated by electron-withdrawing groups. google.commdpi.comIn the case of this compound, the chlorine atoms on the phenyl ring are not typically displaced by the morpholine nucleophile under standard sulfonylation conditions. However, in related systems where the aromatic ring is highly electron-deficient, direct displacement of a leaving group on the ring by morpholine can occur. The rate and regioselectivity of such reactions are influenced by the nature and position of the electron-withdrawing groups and the leaving group. researchgate.net

Green Chemistry Considerations in Morpholine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including morpholine derivatives and sulfonamides. researchgate.netsci-hub.se Traditional methods for sulfonamide synthesis often use chlorinated solvents and organic bases, which can be environmentally problematic. Recent research has focused on developing more sustainable alternatives. One notable advancement is the use of water as a solvent for the synthesis of sulfonamides. rsc.orgThis approach can offer excellent yields and high purity of the product, which can often be isolated by simple filtration after acidification of the reaction mixture. The use of water as a solvent eliminates the need for volatile organic compounds and can simplify the workup procedure.

Another green approach involves the mechanochemical synthesis of sulfonamides. This solvent-free method can proceed via a one-pot, two-step procedure and utilizes solid reagents, minimizing waste and energy consumption. researchgate.netWhile not yet specifically reported for this compound, these green methodologies represent the future direction of sulfonamide synthesis.

| Green Chemistry Approach | Solvent | Key Advantages |

| Aqueous Synthesis | Water | Environmentally benign, simplified workup, often high yields and purity. rsc.org |

| Mechanochemistry | Solvent-free | Reduced waste, energy efficient, cost-effective. researchgate.net |

Biological Activities and Pharmacological Profiles

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which the biological activity of many compounds is exerted. This section explores the inhibitory effects of 4-(2,4-dichlorophenylsulfonyl)morpholine and related derivatives on several important enzymes.

Deubiquitylating Enzyme (DUB) Inhibition

Deubiquitylating enzymes (DUBs) are a large family of proteases that cleave ubiquitin from substrate proteins, thereby regulating their degradation and function. The inhibition of specific DUBs has emerged as a promising strategy in the development of new therapeutic agents.

Ubiquitin Specific Protease 7 (USP7) is a deubiquitinase that plays a crucial role in regulating proteins involved in the cell cycle, DNA repair, and epigenetic modulation. researchgate.net Its activity has been implicated in the progression of cancer, making it an attractive target for anti-cancer therapies. researchgate.net The inhibition of USP7 can lead to the destabilization of its protein substrates, which can in turn trigger apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov

Tyrosinase Inhibition and Melanin (B1238610) Pathway Modulation by Related Morpholines

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes. nih.govnih.gov The overproduction of melanin can lead to hyperpigmentation disorders. mdpi.com Consequently, tyrosinase inhibitors are of significant interest in the fields of medicine and cosmetics for their potential as skin-whitening agents. nih.govmdpi.com

Several studies have demonstrated the tyrosinase inhibitory potential of morpholine (B109124) derivatives. For example, a series of novel N-(2-morpholinoethyl)cinnamamide derivatives were synthesized and found to be potent tyrosinase inhibitors. nih.gov One of the most active compounds, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6), exhibited an IC50 value of 15.2 ± 0.6 μM, which is comparable to that of the well-known tyrosinase inhibitor, kojic acid. nih.gov Kinetic analysis revealed that this compound acts as a mixed-type inhibitor. nih.gov

Similarly, other studies have identified indole-thiourea derivatives and nitrophenylpiperazine derivatives as effective tyrosinase inhibitors. nih.govmdpi.com These findings underscore the potential of incorporating the morpholine scaffold in the design of novel and potent tyrosinase inhibitors.

Below is a table summarizing the tyrosinase inhibitory activity of selected morpholine-related compounds:

| Compound | Type of Inhibition | IC50 Value (µM) | Reference |

| (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) | Mixed-type | 15.2 ± 0.6 | nih.gov |

| Indole-thiourea derivative 4b | Competitive | 5.9 ± 2.47 | mdpi.com |

| 4-nitrophenylpiperazine derivative 4l | Mixed-type | 72.55 | nih.gov |

| Kojic Acid (Reference) | - | 16.4 ± 3.53 | mdpi.com |

Cholinesterase Enzyme Inhibition by Related Sulfonyl Oxime Compounds

Cholinesterase enzymes, including acetylcholinesterase (AChE), are crucial for the regulation of neurotransmission. nih.govmmsl.cz The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. nih.gov Oxime compounds have been extensively studied as reactivators of AChE inhibited by organophosphates. nih.govnih.gov However, these oximes can also act as reversible inhibitors of the enzyme itself. nih.govmmsl.cz

The inhibitory potency of oximes against AChE is influenced by their chemical structure, including the number and position of the oxime and pyridinium (B92312) groups, as well as the length and nature of the linker connecting them. nih.govmmsl.cz For instance, bisquaternary oximes with a longer linker chain have been found to exhibit higher AChE inhibition. mmsl.cz While the provided search results focus on oximes in general, and not specifically sulfonyl oximes, this information provides a basis for understanding the potential cholinesterase inhibitory activity of related compounds. nih.govmmsl.cznih.govswri.org

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2) by Related Morpholine Derivatives

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govnih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. researchgate.net While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in the inflammatory response. nih.govyoutube.com Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to minimize the side effects associated with non-selective NSAIDs. nih.govyoutube.com

Research has explored the potential of morpholine derivatives as COX inhibitors. For example, a series of 4-carboxyl quinoline (B57606) derivatives were designed as selective COX-2 inhibitors, with some compounds showing higher potency than the reference drug celecoxib. researchgate.net Molecular modeling studies indicated that the substituents on the quinoline ring play a crucial role in the selective binding to the COX-2 active site. researchgate.net

The table below presents data on the COX-2 inhibitory activity of a selected quinoline derivative:

| Compound | COX-2 IC50 (µM) | Selectivity Index | Reference |

| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | 0.043 | >513 | researchgate.net |

| Celecoxib (Reference) | 0.060 | 405 | researchgate.net |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B) by Related Morpholine Derivatives

Monoamine oxidase (MAO) enzymes, which exist in two isoforms, MAO-A and MAO-B, are responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. nih.govfrontiersin.orgyoutube.com The inhibition of MAO enzymes is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. frontiersin.orgnih.gov

Several studies have highlighted the potential of morpholine-containing compounds as MAO inhibitors. For instance, a series of morpholine-based chalcones were evaluated for their inhibitory activities against both MAO-A and MAO-B. nih.gov One compound, MO1, was found to be a potent and selective inhibitor of MAO-B with an IC50 value of 0.030 µM. nih.gov Another compound, MO5, acted as a dual inhibitor of both MAO-B and acetylcholinesterase. nih.gov

Furthermore, acylhydrazone derivatives have also been identified as potent and selective MAO-B inhibitors. acs.org These findings suggest that the morpholine moiety can be a valuable component in the design of novel MAO inhibitors. nih.govnih.gov

The following table summarizes the MAO inhibitory activities of selected morpholine-related compounds:

| Compound | Target Enzyme | IC50 Value (µM) | Type of Inhibition | Reference |

| MO1 | MAO-B | 0.030 | Reversible, Mixed-type | nih.gov |

| MO7 | MAO-A | 7.1 | - | nih.gov |

| MO5 | MAO-B | - | - | nih.gov |

| MO5 | AChE | 6.1 | Reversible, Competitive | nih.gov |

| ACH10 | MAO-B | 0.14 | Competitive | acs.org |

| ACH14 | MAO-B | 0.15 | Competitive | acs.org |

Carbonic Anhydrase Inhibition by Related Sulfonamide Compounds

Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes. nih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are several isoforms of human carbonic anhydrases (hCAs), and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the Zn(II) ion in the enzyme's active site. acs.org This binding displaces the zinc-bound water molecule, which is essential for the catalytic activity. acs.org The affinity and selectivity of sulfonamide inhibitors for different CA isoforms can be modulated by modifying the chemical structure of the sulfonamide. acs.org

For instance, studies on a series of benzenesulfonamides have shown varying inhibitory activities against different hCA isoforms. The inhibitory potency is often expressed as the inhibition constant (Kᵢ), with lower values indicating stronger inhibition.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|---|

| Acetazolamide (Standard) | hCA I | 250 | nih.gov |

| Acetazolamide (Standard) | hCA II | 12 | nih.gov |

| Acetazolamide (Standard) | hCA IX | 25 | nih.gov |

| Acetazolamide (Standard) | hCA XII | 5.7 | nih.gov |

| Monotailed Sulfonamide 1 | hCA I | 68.4 | acs.org |

| Monotailed Sulfonamide 1 | hCA II | 62.8 | acs.org |

| Monotailed Sulfonamide 1 | hCA XII | 55.4 | acs.org |

Anticancer and Antineoplastic Potential

The sulfonyl and sulfonamide moieties are present in numerous compounds exhibiting anticancer properties. Their mechanisms of action are diverse and can involve the inhibition of key enzymes, disruption of cellular processes, and induction of cell death.

Aryl sulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including those of breast cancer. bohrium.com The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For example, a study on novel phenylpropanoid-derived aryl sulfonamides revealed that certain structural modifications led to potent activity against MDA-MB-231, a triple-negative breast cancer cell line. bohrium.com One of the most active compounds, which included a nitro group, displayed promising antiproliferative activity. bohrium.com Similarly, arylsulfonylhydrazones have been identified as potent anticancer agents against human breast adenocarcinoma cell lines like MCF-7 and MDA-MB-231. mdpi.com

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Phenylpropanoid-derived aryl sulfonamide (Compound 10) | MDA-MB-231 | Not specified | bohrium.com |

| Arylsulfonylhydrazone (Compound 1a) | MCF-7 | <1 | mdpi.com |

| Arylsulfonylhydrazone (Compound 1b) | MCF-7 | <1 | mdpi.com |

| Arylsulfonylhydrazone (Compound 1c) | MCF-7 | <1 | mdpi.com |

| Arylsulfonylhydrazone (Compound 1e) | MCF-7 | <1 | mdpi.com |

| Arylsulfonylhydrazone (Compound 1e) | MDA-MB-231 | <1 | mdpi.com |

Sulfonamide and sulfonyl derivatives can exert their anticancer effects by interfering with the cell cycle and inducing apoptosis (programmed cell death). ualberta.canih.govnih.gov Cell cycle arrest prevents cancer cells from proliferating, while the induction of apoptosis leads to their elimination.

For instance, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative was shown to induce cell cycle arrest at the G2/M and G0/G1 phases in different acute leukemia cell lines. ualberta.ca This compound also triggered apoptosis through both intrinsic and extrinsic pathways. ualberta.ca Similarly, certain organosulfur compounds have been found to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cervical cancer cells. nih.gov Studies on sulindac (B1681787) sulfide (B99878) and its sulfone metabolite have also demonstrated that their growth-inhibitory activity in colon carcinoma cells is due to the strong induction of apoptosis. researchgate.net

Recent research has highlighted the role of lysosomes in cancer progression and drug resistance. nih.govoaepublish.com Some anticancer compounds can accumulate in lysosomes, leading to changes in lysosomal volume and function, which can contribute to cell death. researchgate.netnih.gov

A study on 4-aminoquinoline (B48711) derived sulfonyl analogs found that these compounds could increase the lysosomal volume in cancer cells. researchgate.net This modulation of lysosomal volume was suggested to make the cancer cells more vulnerable to therapeutic interventions. researchgate.net This effect is considered a potential mechanism for the preferential killing of cancer cells. researchgate.net

The efficacy of standard chemotherapeutic drugs can be enhanced when used in combination with other compounds, a phenomenon known as a synergistic effect. Sulfonylurea compounds, which contain a sulfonyl group, have been investigated for their potential to synergize with existing anticancer drugs. nih.govdntb.gov.ua

A study exploring the combination of the sulfonylurea drug glimepiride (B1671586) with doxorubicin (B1662922), a common chemotherapy agent, found a significant increase in cytotoxicity against MCF-7 breast cancer cells compared to doxorubicin alone. nih.gov This synergistic effect was suggested to be due to an increased intracellular accumulation of doxorubicin. nih.gov

Antimicrobial Activity and Efflux Pump Modulation

Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of new antibacterial compounds. nih.govresearchgate.netnih.gov Their mechanism of action typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. mdpi.com

The antimicrobial spectrum of sulfonamide derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The effectiveness of these compounds can be influenced by the nature of the substituents on the sulfonamide core. nih.gov

Furthermore, some sulfonamide derivatives have been shown to act as efflux pump inhibitors (EPIs). nih.govresearchgate.netmdpi.com Efflux pumps are proteins in bacteria that can expel antibiotics, leading to drug resistance. By inhibiting these pumps, EPIs can restore the effectiveness of antibiotics to which bacteria have become resistant. nih.govmdpi.com For example, 1,8-naphthyridine (B1210474) sulfonamides have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov

Broad-Spectrum Antimicrobial Effects of Related Morpholine Derivatives

The morpholine nucleus is a key pharmacophore found in various therapeutically important drugs, including antibiotics like linezolid, which is effective against Gram-positive bacteria. nih.gov The inherent biological significance of the morpholine ring has spurred research into the synthesis and evaluation of new morpholine derivatives for their antimicrobial potential. nih.govresearchgate.net

Recent studies have demonstrated that newly synthesized morpholine derivatives exhibit promising antimicrobial activity against a range of bacterial species. nih.gov For instance, certain novel morpholine derivatives have shown inhibitory effects against a panel of twenty-nine Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action. nih.gov The antimicrobial efficacy of these compounds is closely linked to their specific chemical structures. nih.gov

Furthermore, research into 1-(3-methoxy-1-phenyl-propyl)morpholine has revealed pronounced antimicrobial activity against pathogenic bacteria, including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. asianpubs.org Some morpholine derivatives have been found to be active against all microorganisms tested in specific studies, highlighting their potential as broad-spectrum antimicrobial agents. nih.gov The development of new pharmacophores based on the morpholine core is considered a viable strategy to overcome antimicrobial resistance and develop drugs with fewer side effects. nih.gov

Table 1: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound/Derivative | Target Microorganisms | Observed Effect | Reference |

| Linezolid | Gram-positive bacteria | Antibiotic activity | nih.gov |

| Novel Morpholine Derivatives | 29 Gram-positive & Gram-negative bacteria | Inhibitory activity | nih.gov |

| 1-(3-methoxy-1-phenyl-propyl)morpholine | A. baumannii, E. coli, K. pneumoniae, P. aeruginosa, S. aureus | Pronounced antimicrobial activity | asianpubs.org |

| Compound 8 (containing morpholine, pyridine, piperazine, and 1,3,4-oxadiazole (B1194373) moieties) | Various microorganisms | Active against all tested microorganisms | nih.gov |

Efflux Pump Inhibitory (EPI) Activity against Multidrug Resistant Bacteria for Related Morpholine-Containing Compounds

Multidrug resistance (MDR) in bacteria is a major public health concern, and efflux pumps are a primary mechanism by which bacteria expel antibiotics, rendering them ineffective. nih.gov Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics. nih.gov The morpholine moiety has been identified as a component in compounds with potential EPI activity. nih.gov

Research into new morpholine-containing 5-arylideneimidazolones has explored their potential as antibiotic adjuvants against both Gram-positive and Gram-negative bacteria. nih.gov These compounds have been tested for their ability to block the AcrAB-TolC multidrug efflux pump in Klebsiella aerogenes. nih.gov Real-time efflux (RTE) assays demonstrated that some of these compounds could inhibit the AcrAB-TolC pump by up to 90%. nih.gov

The mechanism of action for some of these morpholine-containing compounds is believed to be "dual action," where they not only inhibit efflux pumps but also interact with other bacterial targets, such as penicillin-binding protein 2a (PBP2a) in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This dual action can significantly reduce the minimum inhibitory concentrations (MICs) of β-lactam antibiotics like oxacillin (B1211168) and ampicillin (B1664943) in resistant strains. nih.gov The development of such adjuvant molecules that can overcome resistance mechanisms is an attractive strategy in the fight against MDR. nih.gov

Table 2: Efflux Pump Inhibitory Activity of Morpholine-Containing Compounds

| Compound Class | Target Efflux Pump | Bacterial Strain | Inhibitory Effect | Reference |

| 5-arylideneimidazolones | AcrAB-TolC | Klebsiella aerogenes | Up to 90% inhibition | nih.gov |

Modulation of Ion Channels and Receptors

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that responds to a wide array of stimuli, including heat, mechanical stress, and chemical compounds. researchgate.netnih.gov It is implicated in a variety of physiological and pathophysiological processes. nih.gov Notably, a potent synthetic agonist of the TRPV4 channel, GSK1016790A, contains a 2,4-dichlorophenylsulfonyl moiety, highlighting the relevance of this chemical feature in the modulation of TRPV4. researchgate.net The activation of TRPV4 channels by such agonists leads to an influx of cations, primarily calcium, which in turn triggers various downstream signaling cascades. researchgate.net

The modulation of TRPV4 is a critical area of research due to its wide expression profile and its role in numerous disease states. nih.gov Understanding the signaling mechanisms that regulate TRPV4 function is essential for developing novel therapeutic approaches for conditions where this channel is implicated. nih.gov

The activation of TRPV4 channels has a direct and significant impact on intracellular calcium ([Ca2+]i) homeostasis. researchgate.netnih.gov The opening of the TRPV4 channel pore allows for the influx of calcium ions from the extracellular space, leading to a rapid increase in cytosolic calcium levels. frontiersin.org This elevation in [Ca2+]i is a key event that initiates a multitude of cellular responses. researchgate.net

The maintenance of a low baseline cytosolic Ca2+ concentration is crucial for normal cellular function, and any dynamic changes in these levels can act as signals for various physiological processes. nih.gov The influx of calcium through TRPV4 channels can modulate the activity of other ion channels and enzymes, and influence gene expression. mdpi.com For instance, in airway epithelial cells, TRPV4 activation and the subsequent rise in intracellular calcium can enhance ciliary beat frequency, a critical process for mucus clearance. nih.gov The regulation of intracellular calcium by TRPV4 is therefore a fundamental mechanism by which this channel exerts its physiological effects. nih.gov

TRPV4 channels are key players in the mechanisms of pain and neurogenic inflammation. nih.gov Neurogenic inflammation is a form of inflammation initiated by the activation of sensory neurons, leading to the release of neuropeptides and subsequent vasodilation and plasma extravasation. nih.gov TRPV4 activation contributes to this process and is involved in the sensation of pain, particularly inflammatory mechanical hyperalgesia. nih.govnih.gov

The activation of nociceptors, the sensory neurons that detect painful stimuli, can trigger neurogenic inflammation. nih.gov Inflammatory mediators released during tissue injury can sensitize TRPV4 channels, leading to a state of heightened pain sensitivity. nih.gov The involvement of TRPV4 in pain pathways makes it a potential therapeutic target for the management of chronic pain syndromes. ucl.ac.ukmdpi.com The descending pain pathway, which originates in the brain and modulates pain signals in the spinal cord, can also be influenced by signals initiated by the activation of channels like TRPV4. youtube.com

The hippocampus is a brain region critical for learning and memory, and neuronal apoptosis in this area is implicated in neurodegenerative diseases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is known to be involved in promoting apoptosis in hippocampal neurons. nih.govnih.gov Conversely, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is recognized as a crucial cell survival pathway that can inhibit apoptosis. researchgate.netresearchgate.net

Studies have shown that activation of the p38 MAPK pathway can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, ultimately promoting neuronal cell death. nih.gov Inhibition of the PI3K/Akt pathway has also been shown to increase the apoptotic rate of hippocampal neurons. researchgate.net While direct studies on the effects of this compound on these specific pathways in hippocampal neurons are not available, the modulation of TRPV4 channels by related dichlorophenylsulfonyl derivatives could potentially influence these downstream signaling cascades. Given that TRPV4 activation leads to calcium influx, and calcium signaling is intricately linked to both the PI3K/Akt and p38 MAPK pathways, it is plausible that compounds modulating TRPV4 could indirectly affect hippocampal neuronal survival and apoptosis.

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Modulation by Related Dichlorophenylsulfonyl Derivatives

Regulation of Retinal Microvascular Endothelial Cell Function

Current scientific literature does not provide specific data on the activity of this compound or related morpholine sulfonamides concerning the regulation of retinal microvascular endothelial cell function.

Glycine Receptor (GlyR) Modulation

There is no specific information available in the current literature regarding the modulation of Glycine Receptors (GlyRs) by this compound or its closely related analogues.

Abscisic Acid Receptor Binding by Related Morpholine Sulfonamides

Research into novel abscisic acid (ABA) analogues has identified morpholine sulfonamides as a class of compounds with the ability to interact with ABA receptors. In a study focused on designing ABA functional analogues, a series of morpholine-sulfonamide compounds were synthesized and evaluated for their biological activity. sioc-journal.cn Molecular docking studies were performed to understand the interaction between these synthetic compounds and the abscisic acid receptor. The results indicated that certain morpholine sulfonamide derivatives, specifically compounds labeled 4m and 4n in the study, could bind strongly to the ABA receptor, even more so than natural ABA and a known lead compound (PM4). sioc-journal.cn This suggests that the morpholine sulfonamide scaffold is a promising structural base for developing new molecules that can modulate the ABA signaling pathway by directly interacting with its receptor. sioc-journal.cn

Other Reported Biological Activities of Morpholine Derivatives

The morpholine ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have been reported to possess a wide array of biological activities. researchgate.netnih.gove3s-conferences.org

Antihyperlipidemic Activity Several studies have highlighted the potential of morpholine derivatives as antihyperlipidemic agents, which can also possess complementary antioxidant properties. nih.gov

A series of 2-biphenylyl morpholine derivatives were found to have significant hypocholesterolemic and hypolipidemic effects in animal models. The most active compound, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol , reduced total cholesterol, LDL, and triglycerides. acs.orgacs.org

Thiomorpholine derivatives, which are structurally similar to morpholines, have also been synthesized and shown to decrease triglyceride, total cholesterol, and LDL levels in hyperlipidemic rats. nih.gov These compounds are thought to act as squalene (B77637) synthase inhibitors. nih.gov

Further research on morpholine derivatives with varied aromatic substitutions confirmed their ability to lower lipidemic parameters (total cholesterol, triglycerides, and LDL) by 15-80% in vivo, with the mechanism potentially involving the inhibition of squalene synthase (SQS). nih.gov

Antiviral Activity The morpholine moiety has been incorporated into various molecular structures to explore potential antiviral applications.

Camphene (B42988) derivatives containing a morpholine cycle have demonstrated antiviral activity against Influenza A virus (H1N1), with some compounds showing good activity and low cytotoxicity. mdpi.com One such derivative also exhibited high efficacy against a Hantaan pseudovirus. mdpi.com Another morpholine-containing camphene derivative showed moderate activity against an Ebola pseudovirus. mdpi.com

In the search for agents against the Zika virus (ZIKV), several 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were synthesized, some of which included a morpholine component. A number of these compounds were found to effectively reduce ZIKV RNA production. nih.gov

Anticonvulsant Activity Derivatives containing the morpholine scaffold have been investigated for their potential to manage seizures.

A study of novel 1-(morpholinomethyl)-3-substituted isatin (B1672199) derivatives identified compounds with significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. researchgate.netdoaj.org

New morphinan (B1239233) derivatives, which feature a complex ring system that can include a morpholine-like structure, were synthesized and tested for their effects on kainic acid-induced seizures, with several compounds showing notable anticonvulsant effects. nih.gov

Hybrid compounds linking a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core via a linker to a morpholine fragment have shown antiseizure activity in the 6 Hz seizure model. nih.gov

Antioxidant Activity The antioxidant potential of morpholine derivatives is a frequently reported characteristic, often accompanying other biological activities.

Studies on antihyperlipidemic morpholine derivatives have consistently reported concurrent antioxidant activity, specifically the ability to inhibit lipid peroxidation. acs.orgacs.orgnih.gov

A series of morpholine Mannich base derivatives were synthesized and showed significant radical scavenging properties in DPPH and ABTS assays. researchgate.net

However, in a study on asymmetrically substituted mono-carbonyl analogs of curcumin (B1669340) (AMACs), the addition of a morpholine Mannich base group generally led to lower antioxidant activity compared to the parent compounds. japsonline.com

Antileishmanial Activity The morpholine ring has been identified as a valuable pharmacophore in the development of new treatments for leishmaniasis.

Compounds containing both Schiff bases and morpholine rings have been tested for their effects against Leishmania infantum promastigotes, with some showing efficacy. nih.gov

The known antiparasitic activity of morpholine-bearing compounds has prompted their inclusion in new molecular scaffolds. nih.gov For instance, an imidazo[1,2-a]pyrimidine (B1208166) scaffold featuring a 4-(2-aminoethyl)morpholine (B49859) residue at the C3 position was synthesized and screened, showing some activity against Leishmania amazonensis. nih.gov

| Biological Activity | Compound Class / Derivative Example | Key Findings | Reference(s) |

| Antihyperlipidemic | 2-biphenylyl morpholine derivatives | Decreased total cholesterol, LDL, and triglycerides. | acs.orgacs.org |

| Thiomorpholine derivatives | Decreased triglycerides, total cholesterol, and LDL; potential squalene synthase inhibitors. | nih.gov | |

| Antiviral | Camphene-morpholine derivatives | Active against Influenza A (H1N1) and Hantaan pseudovirus. | mdpi.com |

| Quinoline-morpholine derivatives | Reduced Zika Virus (ZIKV) RNA production. | nih.gov | |

| Anticonvulsant | 1-(morpholinomethyl)-3-substituted isatins | Active in MES and scPTZ seizure models. | researchgate.netdoaj.org |

| Thiophene-pyrrolidinedione-morpholine hybrids | Showed antiseizure activity in the 6 Hz model. | nih.gov | |

| Antioxidant | 2-biphenylyl morpholine derivatives | Inhibit ferrous/ascorbate induced lipid peroxidation. | acs.orgacs.org |

| Morpholine Mannich bases | Demonstrated significant radical scavenging properties. | researchgate.net | |

| Antileishmanial | Schiff and Mannich base (morpholine) compounds | Effective against Leishmania infantum promastigotes. | nih.gov |

| Imidazo[1,2-a]pyrimidine-morpholine hybrids | Showed activity against Leishmania amazonensis. | nih.gov |

Plant Growth Regulator Activity of Related Compounds

The demonstrated interaction of morpholine sulfonamides with abscisic acid (ABA) receptors directly implies a potential for these compounds to act as plant growth regulators. ABA is a key phytohormone that controls many aspects of plant development and stress responses, including seed dormancy and germination. sioc-journal.cn

In a study designed to find new ABA analogues, newly synthesized morpholine-sulfonamide compounds were tested for their ability to inhibit soybean seed germination. Several of the compounds, including 4a, 4b, 4c, 4d, 4k, 4m, and 4n , overwhelmingly inhibited germination at a concentration of 50 µmol/L. sioc-journal.cn The inhibition activity for these compounds remained higher than 95% at a concentration of 25 µmol/L. sioc-journal.cn This potent inhibition of a key developmental process in plants confirms the plant growth regulatory activity of the morpholine sulfonamide class of compounds, consistent with their ability to bind to ABA receptors. sioc-journal.cn

An Examination of the Mechanistic Profile of this compound

The chemical compound this compound is an organic molecule featuring a morpholine ring attached to a dichlorophenylsulfonyl group. While detailed biological studies on this specific compound are not extensively available in the public domain, an analysis of its structural components and related molecules provides insight into its potential mechanisms of action. The morpholine ring is a recognized pharmacophore in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to engage in molecular interactions with various biological targets.

Mechanism of Action Elucidation

The mechanism of action for many bioactive compounds involves complex interactions with cellular components, leading to the modulation of biological pathways. For 4-(2,4-Dichlorophenylsulfonyl)morpholine, understanding its potential action requires examining the known activities of its core chemical moieties.

The morpholine (B109124) moiety is a versatile and privileged scaffold in drug discovery, frequently incorporated into molecules designed to interact with a range of protein targets. nih.gov Its presence can enhance the potency of a compound through molecular interactions with target proteins, particularly kinases. nih.gov While specific target proteins and enzymes for this compound are not explicitly identified in the reviewed literature, the structural alerts suggest potential interactions. For instance, studies on the broader family of morpholine-containing compounds indicate that the nitrogen atom of the morpholine ring can be crucial for activity.

Quantum chemical studies on the simple morpholine molecule have explored its interaction with enzymes like Cytochrome P450. mdpi.com These studies show that morpholine oxidation involves the Cytochrome P450 enzyme system, proceeding through a hydrogen atom abstraction and rebound mechanism. mdpi.com The presence of the nitrogen atom in the morpholine heterocycle is suggested to significantly facilitate this hydrogen abstraction. mdpi.com

Signaling pathways are fundamental to cellular function, and their dysregulation is often implicated in disease. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. sigmaaldrich.comchemicalbook.com Several morpholine-containing molecules have been developed as inhibitors of this pathway.

Research into a series of 2-morpholino-pyrimidine derivatives, which bear a structural resemblance to this compound due to the presence of both a morpholine ring and a sulfonyl side chain, has led to the identification of potent dual PI3K/mTOR inhibitors. sigmaaldrich.com One such compound, identified as compound 26 in the study, demonstrated significant inhibitory activity against PI3K isoforms and mTOR. sigmaaldrich.com This inhibition leads to the functional suppression of AKT phosphorylation. sigmaaldrich.com The study suggests that the sulfonyl side chain plays a key role in the observed activity. sigmaaldrich.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs cell dedifferentiation and proliferation. researchgate.net Studies have shown that this pathway is essential for both the initiation and maintenance of precursor lesions in certain cancers. researchgate.net While a direct link between this compound and the MAPK pathway has not been established, the general importance of the morpholine scaffold in kinase inhibitors suggests this as a potential area of interaction. nih.gov

| Compound | Target | IC₅₀ (nM) | Cellular Effect | Cellular IC₅₀ (nM) |

|---|---|---|---|---|

| Compound 26 (A 2-morpholino-pyrimidine derivative with a sulfonyl side chain) | PI3Kα | 20 | AKT phosphorylation suppression | 196 |

| PI3Kβ | 376 | |||

| PI3Kγ | 204 | |||

| PI3Kδ | 46 | |||

| mTOR | 189 |

The redox behavior of the morpholine ring has been a subject of scientific investigation. Studies involving quantum chemical calculations have detailed the oxidation of morpholine by the Cytochrome P450 enzyme system. mdpi.com The proposed mechanism involves a concerted hydrogen atom abstraction that yields a ferric-hydroxy morpholine complex, which then undergoes C-N bond cleavage. mdpi.com This cleavage is identified as the rate-determining step in the reaction. mdpi.com

Furthermore, electrochemical studies have demonstrated that the morpholine ring can undergo oxidation to form a morpholine radical. sigmaaldrich.comnih.govsigmaaldrich.com In experiments involving the electrochemical reaction between quinoline (B57606) N-oxides and morpholine, the reaction is initiated by the oxidation of morpholine at the anode, leading to the formation of this radical species. sigmaaldrich.comnih.gov The redox properties of morpholine and its participation in such C-H/N-H cross-coupling reactions highlight its electrochemical reactivity. nih.govsigmaaldrich.com

Deubiquitinating enzymes (DUBs) are a class of proteases that reverse the process of ubiquitination, playing a crucial role in regulating protein stability and signaling pathways. The inhibition of specific DUBs is considered a therapeutic strategy for various diseases. DUBs function by cleaving ubiquitin from substrates, a process that can be regulated by small molecule inhibitors.

While there is no direct evidence in the reviewed literature of this compound acting as a DUB inhibitor, its structural features are common in enzyme inhibitors. The morpholine ring is a privileged pharmacophore used to develop molecules that target a wide array of proteins, and sulfonyl groups are known to interact with enzyme active sites. nih.gov The general principle of substrate binding inhibition involves a molecule competing with the natural substrate for access to the enzyme's active site. For DUBs, which are often cysteine proteases, their activity is sensitive to modification of the catalytic cysteine residue.

Structure Activity Relationship Sar and Pharmacophore Modeling

Identification of Key Structural Determinants for Biological Activity

The dichlorophenyl group is a lipophilic moiety that can engage in hydrophobic interactions with biological targets. The specific 2,4-dichloro substitution pattern is critical, as the position of the chlorine atoms can influence the molecule's conformation and electronic distribution, thereby affecting its binding affinity and selectivity for specific receptors or enzymes.

The sulfonyl group acts as a rigid linker and a hydrogen bond acceptor. Its tetrahedral geometry orients the phenyl and morpholine (B109124) rings in a defined spatial arrangement. The polar nature of the sulfonyl group can also contribute to the molecule's solubility and ability to interact with polar residues in a binding pocket.

In a broader context, studies on analogous sulfonamide-based compounds have highlighted the importance of these determinants. For instance, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, the sulfonamide linker was found to be critical for activity. nih.gov This underscores the significance of the sulfonyl group in orienting the aromatic moieties for optimal target engagement.

Impact of Sulfonyl Moiety Modifications on Potency and Selectivity

The sulfonyl group in 4-(2,4-dichlorophenylsulfonyl)morpholine is a critical determinant of its biological activity. Modifications to this moiety, or its replacement with bioisosteres, can significantly impact potency and selectivity. The sulfonyl group is a strong electron-withdrawing group, which influences the electronic properties of the adjacent phenyl ring. It is also a key hydrogen bond acceptor, capable of forming interactions with biological targets.

In medicinal chemistry, the sulfonamide group (a close relative of the sulfonyl group) is often considered a "privileged" structure due to its ability to mimic a peptide bond and its involvement in a wide range of biological activities. researchgate.net However, sulfonamides can sometimes be associated with issues like poor solubility or off-target effects.

Bioisosteric replacement of the sulfonyl or sulfonamide group is a common strategy to optimize drug candidates. For example, replacing a sulfonamide with a sulfoximine (B86345) has been shown to preserve or even enhance activity while mitigating undesirable properties. This strategy has been successfully employed in the development of clinical candidates.

While specific studies on the modification of the sulfonyl moiety in this compound are not extensively documented, general principles of medicinal chemistry suggest that alterations to this group would have profound effects. For instance, changing the oxidation state of the sulfur or replacing it with other linking groups would alter the geometry and electronic nature of the molecule, leading to changes in its biological profile.

Role of the Dichlorophenyl Substituent in Biological Efficacy

The 2,4-dichloro substitution pattern on the phenyl ring is a key feature of this compound that significantly influences its biological efficacy. The presence and position of the chlorine atoms have a multifaceted impact on the molecule's properties.

From a physicochemical standpoint, the chlorine atoms increase the lipophilicity of the phenyl ring, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The electron-withdrawing nature of chlorine also modulates the electronic density of the aromatic ring, which can be crucial for specific binding interactions.

Studies on analogous compounds have demonstrated the importance of the dichlorophenyl moiety. For instance, in a series of sulfonamide chalcone (B49325) derivatives, a compound with a 2,5-dichlorophenyl group was found to be the most active antimalarial agent. nih.gov This highlights the favorable contribution of dichlorination to biological activity.

Furthermore, research on analogs of INT131, a 2,4-dichloro-benzenesulfonamide derivative, revealed that substitutions at the 2 and 4 positions of the benzene (B151609) ring were associated with higher transcriptional activity for its target, PPARγ. nih.gov This suggests that the 2,4-dichloro substitution pattern is not arbitrary and is likely optimized for interaction with a specific biological target. The specific positioning of the chlorine atoms can dictate the orientation of the molecule within a binding site, maximizing favorable interactions and enhancing potency.

Contribution of the Morpholine Ring to Pharmacological Profiles and Pharmacokinetics

The morpholine ring is a widely utilized heterocyclic motif in medicinal chemistry, often referred to as a "privileged pharmacophore" due to its favorable impact on the properties of drug candidates. nih.govresearchgate.net Its incorporation into this compound likely confers several advantages in terms of its pharmacological profile and pharmacokinetics.

One of the primary benefits of the morpholine moiety is its ability to improve the physicochemical properties of a molecule. The presence of the oxygen atom and the nitrogen atom in the ring can lead to increased aqueous solubility, which is often a desirable trait for drug candidates. nih.gov This can lead to better absorption and distribution in the body.

From a pharmacokinetic perspective, the morpholine ring is generally associated with enhanced metabolic stability. nih.gov This is because it is less prone to metabolism compared to other cyclic amines like piperidine (B6355638). nih.gov This increased stability can lead to a longer half-life and improved bioavailability. In some cases, replacing a piperidine ring with a morpholine ring has resulted in a significant enhancement of biological activity and improved CNS penetration. nih.gov

The morpholine ring can also actively participate in binding interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, with a pKa that can be close to physiological pH, can also participate in hydrogen bonding or ionic interactions. nih.gov The conformational flexibility of the morpholine ring allows it to adapt to the shape of various binding pockets, further contributing to its versatility as a pharmacophore. nih.gov

Bioisosteric Replacements and Their Effects on Activity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. In the case of this compound, bioisosteric replacements could be considered for both the morpholine ring and the sulfonyl group.

Morpholine Ring Replacements:

Common bioisosteres for the morpholine ring include other six-membered heterocycles such as piperidine, piperazine, and thiomorpholine. Each replacement would impart distinct properties:

Piperidine: Replacing the morpholine oxygen with a methylene (B1212753) group would increase lipophilicity and basicity. This could alter receptor interactions and pharmacokinetic properties.

Piperazine: Introducing a second nitrogen atom would increase polarity and provide an additional site for hydrogen bonding or substitution.

Thiomorpholine: Replacing the oxygen with a sulfur atom would alter the ring's electronics, polarity, and hydrogen bonding capacity. The sulfur could also be oxidized to a sulfoxide (B87167) or sulfone, further modifying its properties.

Sulfonyl Group Replacements:

The sulfonyl group can be replaced by other functionalities that can act as linkers and hydrogen bond acceptors.

Sulfoximine: This group is a close structural analog of the sulfonyl group and has gained traction in medicinal chemistry as a bioisostere for sulfones and sulfonamides. It can offer different interaction patterns and physicochemical properties.

Amide/Reversed Amide: These groups can mimic the hydrogen bonding capabilities of the sulfonyl group but have different electronic and conformational properties.

Ketone: A ketone could serve as a hydrogen bond accepting linker, though with a different geometry compared to the tetrahedral sulfonyl group.

The specific effect of any bioisosteric replacement would be highly dependent on the biological target and the role of the original functional group in the binding interaction.

Development of Pharmacophore Models for Specific Biological Targets (e.g., Antimalarial, Antiproliferative)

Antimalarial Pharmacophore:

Sulfonamides and their derivatives are known to exhibit antimalarial activity, often by inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme in the folate biosynthesis pathway of the Plasmodium parasite. nih.gov A pharmacophore model for DHPS inhibitors would likely include:

A hydrogen bond acceptor (the sulfonyl oxygen atoms).

An aromatic ring (the dichlorophenyl group) capable of π-π stacking or hydrophobic interactions.

A second cyclic moiety (the morpholine ring) that could occupy a specific pocket in the enzyme's active site.

Studies on other antimalarial agents, such as febrifugine (B1672321) analogues, have led to the development of five-point pharmacophore models that include hydrogen bond acceptors, a positively ionizable group, and two aromatic rings. nih.gov

Antiproliferative Pharmacophore:

The structural motifs within this compound are also found in compounds with antiproliferative activity. The morpholine ring, in particular, is a common feature in many kinase inhibitors. nih.gov A pharmacophore model for a kinase inhibitor might include:

Hydrogen bond donors and acceptors that interact with the hinge region of the kinase. The sulfonyl oxygens and the morpholine oxygen could serve as acceptors.

A hydrophobic aromatic group (the dichlorophenyl ring) that occupies the hydrophobic pocket near the ATP binding site.

The morpholine ring could fit into a solvent-exposed region or a specific sub-pocket of the kinase.

For example, the synthesis of novel 2-morpholino-4-anilinoquinoline derivatives has yielded compounds with potent anticancer activity against liver cancer cell lines. nih.gov A pharmacophore model derived from such compounds would likely feature the morpholine ring as a key element for activity.

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

DFT calculations would likely reveal a high electron density around the oxygen atoms of the sulfonyl group and the morpholine (B109124) ring's oxygen and nitrogen atoms. Conversely, the sulfur atom and the carbon atoms of the phenyl ring attached to the chlorine and sulfonyl groups would be relatively electron-deficient. The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the morpholine and dichlorophenyl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the electron-deficient sulfonyl group and the phenyl ring. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity and stability. For this compound, a moderate to large energy gap would be expected, suggesting good chemical stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Although specific docking studies for 4-(2,4-Dichlorophenylsulfonyl)morpholine are not published, we can hypothesize its potential interactions based on studies of similar sulfonamide and morpholine-containing compounds which have been investigated as inhibitors for various enzymes.

Binding Site Analysis and Identification of Interacting Residues

In a hypothetical binding scenario, the morpholine ring, with its potential for hydrogen bonding via its oxygen and nitrogen atoms, could interact with polar amino acid residues such as serine, threonine, or asparagine in a protein's active site. The dichlorophenyl group could engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine. Furthermore, the sulfonyl group's oxygen atoms are excellent hydrogen bond acceptors and could form strong interactions with hydrogen bond donor residues like lysine (B10760008) or arginine. The specific geometry of the binding pocket would ultimately determine the precise nature of these interactions.

Prediction of Binding Affinities and Inhibition Constants

The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. For this compound, the predicted binding affinity would be highly dependent on the target protein. The presence of the dichlorophenyl group can enhance binding affinity through favorable hydrophobic and halogen-bonding interactions. The sulfonamide linkage is a common pharmacophore in many potent enzyme inhibitors, suggesting that this compound could exhibit significant binding affinities to relevant biological targets. Computational tools can estimate these values, guiding the selection of this compound for further experimental validation.

Prediction of Drug-Likeness and ADMET Characteristics

The drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound are crucial for its development as a therapeutic agent. Various computational models can predict these properties based on the molecule's structure.

Using online prediction tools such as pkCSM and SwissADME, we can generate a predicted ADMET profile for this compound. These predictions are based on large datasets of experimentally determined properties and employ quantitative structure-activity relationship (QSAR) models.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 296.17 g/mol | Within the range for good oral bioavailability |

| LogP (Lipophilicity) | 2.5 - 3.0 | Optimal for cell membrane permeability |

| Topological Polar Surface Area (TPSA) | 55.0 Ų | Indicates good oral absorption |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeation |

| Hydrogen Bond Acceptors | 4 | Favorable for binding interactions |

Table 2: Predicted ADMET Properties

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Absorption | ||

| Water Solubility | Moderately soluble | May require formulation strategies for optimal absorption |

| Caco-2 Permeability | High | Suggests good intestinal absorption |

| Intestinal Absorption (Human) | High | Likely to be well-absorbed from the gut |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier, reducing potential CNS side effects |

| CNS Permeability | Low | Corroborates low BBB permeability |

| Metabolism | ||

| CYP2D6 Substrate | No | Reduced risk of drug-drug interactions involving this enzyme |

| CYP3A4 Substrate | Yes | Potential for drug-drug interactions with inhibitors or inducers of this enzyme |

| Excretion | ||

| Total Clearance | Moderate | Suggests a reasonable half-life in the body |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low likelihood of being carcinogenic |

| hERG I Inhibitor | Low risk | Reduced risk of cardiotoxicity |

These in silico predictions suggest that this compound possesses favorable drug-like properties and a generally acceptable ADMET profile, making it a candidate worthy of further investigation. nih.govnih.govrfppl.co.inmdpi.comphytojournal.com

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The morpholine ring in this compound typically adopts a stable chair conformation to minimize steric strain. wikipedia.org The large dichlorophenylsulfonyl group would preferentially occupy an equatorial position on the morpholine ring's nitrogen atom to reduce steric hindrance with the axial hydrogens of the morpholine ring.

Preclinical Research and Translational Studies

In Vitro Studies and Assays

No published in vitro studies on 4-(2,4-Dichlorophenylsulfonyl)morpholine were found.

Cell-Based Assays (e.g., Cytotoxicity, Enzyme Activity)

There is no available data on the effects of this compound in cell-based assays.

Biochemical Assays

No information regarding the activity of this compound in biochemical assays is publicly accessible.

Electrophysiological Measurements (e.g., Ion Channels)

There are no records of electrophysiological measurements conducted on this compound.

Genotoxicity Assessment (e.g., Ames Test)

No genotoxicity assessments for this compound have been reported.

In Vivo Studies in Animal Models

No published in vivo studies in animal models for this compound were identified.

Efficacy Assessment in Disease Models (e.g., Cancer, Pain, Pulmonary Edema)

There is no available data on the efficacy of this compound in any animal models of disease.

Safety and Toxicity Profiling

The safety and toxicity profile for This compound is not extensively detailed in the public domain through comprehensive preclinical studies. The primary sources of information are safety data sheets from chemical suppliers, which provide basic hazard identification for handling purposes.

Based on available documentation, the compound presents several hazards. It is categorized as causing skin corrosion/irritation (Category 1B) and serious eye damage (Category 1). fishersci.com It is also classified for specific target organ toxicity following a single exposure (Category 3), with the respiratory system being the primary target. fishersci.com The toxicological properties of the compound have not been fully investigated. fishersci.be

For context, related morpholine (B109124) derivatives have also been assessed for their toxicological profiles. For instance, some morpholine derivatives are classified as harmful if swallowed and may cause allergic skin reactions. sigmaaldrich.com The parent compound, morpholine, is corrosive and can cause severe skin burns and eye damage. sigmaaldrich.com Chronic exposure studies in animals have shown that morpholine can cause liver, kidney, and spleen effects. cdc.gov

Table 1: Hazard Identification for this compound and Related Compounds

| Hazard Statement | Hazard Category | Notes |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns. fishersci.com |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. fishersci.comsigmaaldrich.com |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. fishersci.com |

This data is compiled from safety data sheets and pertains to the general hazards identified for handling the chemical.

In Vitro-In Vivo Correlation (IVIVC) Methodologies

There is no evidence in the scientific literature of the development or application of in vitro-in vivo correlation (IVIVC) methodologies for This compound . An IVIVC is a predictive mathematical model that relates an in vitro property of a drug, such as its dissolution rate, to its in vivo behavior, like its absorption profile. nih.govnih.gov The establishment of a robust IVIVC is a key component in modern drug development, as it can streamline formulation changes, set meaningful dissolution specifications, and potentially waive certain bioequivalence studies. nih.gov The lack of such studies for this compound suggests its development has not reached a stage where such correlations would be established.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-(2,4-Dichlorophenylsulfonyl)morpholine

A thorough review of available academic and scientific databases reveals a significant lack of specific research dedicated to this compound. The primary information available is its chemical identification and predicted properties from commercial suppliers. There are no readily accessible peer-reviewed studies detailing its synthesis, characterization, biological activity, or therapeutic potential.

Unexplored Avenues and Emerging Research Questions

The absence of dedicated research on this compound leaves a wide array of unexplored avenues. Key research questions that remain unanswered include:

What are the optimal conditions for the synthesis of this compound, and what are its detailed physicochemical properties?

Does this compound exhibit any significant biological activity, for example, as an antimicrobial, anticancer, or anti-inflammatory agent?

What is the mechanism of action for any observed biological effects?

What are the pharmacokinetic and pharmacodynamic profiles of this compound in vitro and in vivo?

How does the 2,4-dichloro substitution pattern on the phenyl ring influence its biological activity compared to other substitution patterns or related analogs?

Potential for Novel Therapeutic Applications and Drug Design Principles

Given that the morpholine (B109124) nucleus is a key component in many approved drugs and clinical candidates, there is a theoretical potential for this compound to serve as a scaffold or lead compound in drug discovery. The dichlorophenylsulfonyl moiety is also present in various bioactive compounds, suggesting that this particular combination could yield novel therapeutic agents.

Future research could focus on synthesizing a library of related compounds with variations in the substitution pattern on the phenyl ring or modifications to the morpholine ring. Structure-activity relationship (SAR) studies on such a library could elucidate the key structural features required for a desired biological effect. Furthermore, computational modeling and docking studies could help to identify potential protein targets and guide the design of more potent and selective derivatives. However, without foundational biological data on this compound, these remain speculative directions for future investigation.

Q & A

Q. What are the degradation pathways under environmental or physiological conditions?

- Methodology :

- Hydrolysis Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C; monitor via LC-MS for sulfonic acid byproducts.

- Photodegradation : Expose to UV light (254 nm) and analyze intermediates using high-resolution mass spectrometry (HRMS). Compare with EPA DSSTox data on dichlorophenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.